

Validating 4-Hydroxy DPT: A Comparative Analysis with Control Compounds

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 4-Hydroxy-N,N-dipropyltryptamine (4-HO-DPT), a synthetic tryptamine, against established control compounds. The objective is to offer a clear, data-driven resource for validating research findings related to this compound. This document summarizes key performance data in structured tables, details experimental methodologies, and visualizes critical pathways and workflows.

Executive Summary

4-HO-DPT is a structural analog of psilocin, the active metabolite of psilocybin.[1] Like other serotonergic psychedelics, its primary mechanism of action is agonism at the serotonin 2A (5-HT2A) receptor.[2][3] This guide compares the in vitro functional activity and in vivo behavioral effects of 4-HO-DPT with psilocin (4-HO-DMT), a classic psychedelic, and serotonin (5-HT), the endogenous ligand for the 5-HT2A receptor. Additionally, 2,5-dimethoxy-4-iodoamphetamine (DOI) is included as a well-characterized 5-HT2A receptor agonist commonly used as a positive control in behavioral assays.[4]

Data Presentation In Vitro Functional Activity at the Human 5-HT2A Receptor



The following table summarizes the potency (EC50) and efficacy (Emax) of 4-HO-DPT and control compounds in a calcium mobilization assay using a stable cell line expressing the human 5-HT2A receptor. This assay measures the increase in intracellular calcium concentration upon receptor activation, a hallmark of Gq-coupled GPCR signaling.[5][6]

Compound	EC50 (nM)[5][7]	pEC50 (± SEM)[5]	Emax (% of 5-HT) [5]
4-HO-DPT	11.0	7.96 (± 0.05)	96.2 (± 2.0)
Psilocin (4-HO-DMT)	24	7.62 (± 0.04)	98.7 (± 1.2)
Serotonin (5-HT)	Reference	Reference	100

In Vivo Head-Twitch Response (HTR) in Mice

The head-twitch response (HTR) in rodents is a behavioral proxy for 5-HT2A receptor activation and is considered a preclinical model of hallucinogenic potential.[4][8] The table below presents the potency (ED50) of 4-HO-DPT and control compounds in inducing the HTR in C57BL/6J mice.

Compound	ED50 (mg/kg)[5]	ED50 (μmol/kg)[5]
4-HO-DPT	0.79	2.47
Psilocin (4-HO-DMT)	0.17	0.81
DOI	Positive Control	Positive Control

Experimental Protocols Calcium Mobilization Assay

This in vitro assay assesses the functional activity of compounds at the human 5-HT2A receptor by measuring Gq-mediated calcium flux.[2][5]

Cell Line: Flp-In T-REx 293 cells stably expressing the human 5-HT2A receptor.

Methodology:



- Cells are plated in 384-well plates and incubated overnight.
- The following day, the growth medium is replaced with a calcium-sensitive fluorescent dye solution (e.g., Fluo-8) and incubated.
- Test compounds are prepared in a suitable buffer at various concentrations.
- The fluorescent baseline is measured using a plate reader.
- The test compounds are added to the wells, and the change in fluorescence, indicating intracellular calcium release, is monitored over time.[9][10]
- The peak fluorescence response is used to determine concentration-response curves, from which EC50 and Emax values are calculated relative to the response induced by serotonin.

Head-Twitch Response (HTR) Assay

This in vivo assay quantifies the 5-HT2A receptor-mediated behavioral effects of the test compounds in mice.[4][5]

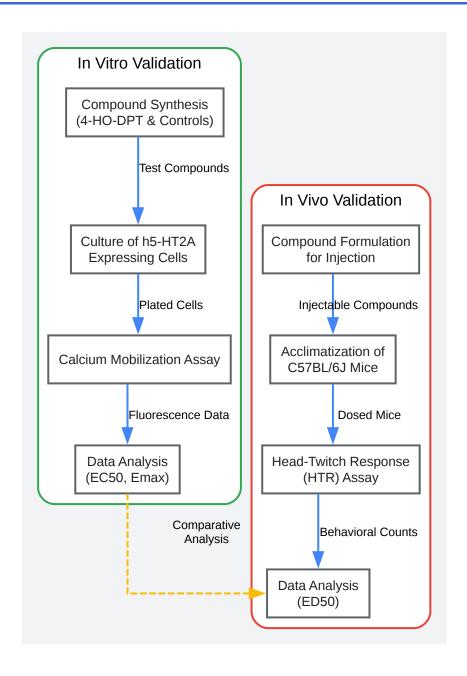
Animal Model: Male C57BL/6J mice.[6]

Methodology:

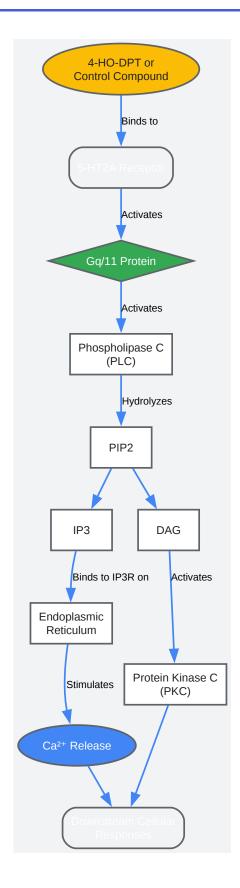
- Mice are habituated to the testing environment.
- Test compounds are dissolved in an appropriate vehicle (e.g., saline) and administered via a specific route (e.g., intraperitoneally).
- Following administration, mice are placed in individual observation chambers.
- The number of head-twitches (rapid, side-to-side head movements) is counted for a defined period (e.g., 30-60 minutes).[4]
- Dose-response curves are generated to calculate the ED50 value, the dose that produces
 50% of the maximal response.

Mandatory Visualization









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